3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine
Description
Historical Development and Contemporary Significance of the Pyrazole (B372694) Scaffold in Medicinal Chemistry
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has a rich history and has emerged as a cornerstone in modern drug discovery. nih.govmdpi.com The first natural pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959. mdpi.comnih.gov Since then, pyrazole-containing compounds have been investigated for a vast array of applications, including agrochemicals and, most notably, as active pharmaceutical agents. mdpi.comnih.gov
The significance of the pyrazole nucleus in medicinal chemistry is underscored by its classification as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govmdpi.comresearchgate.net This versatility has led to the development of a multitude of pyrazole-based therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, analgesic, and antiviral properties. mdpi.comnih.govmdpi.com
The metabolic stability of the pyrazole ring is a key factor contributing to its prevalence in newly approved drugs. nih.gov The United States Food and Drug Administration (FDA) has approved more than 30 pyrazole-containing drugs since 2011 alone, targeting a wide range of clinical disorders. nih.gov Several of these compounds have become blockbuster drugs, highlighting the scaffold's commercial and clinical success. nih.govresearchgate.net For instance, Celecoxib, a selective COX-2 inhibitor for treating inflammatory diseases, and Sildenafil, a phosphodiesterase-5 blocker for erectile dysfunction, are among the most widely used medicines globally. nih.gov The continued approval of novel pyrazole-based drugs, such as the 2023 approval of Zavegepant for migraine treatment, confirms the enduring importance of this scaffold in pharmaceutical research. nih.gov
Table 1: Examples of FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Therapeutic Application | Year of Approval (USA) |
|---|---|---|
| Celecoxib (Celebrex®) | Anti-inflammatory (COX-2 inhibitor) | 1999 nih.gov |
| Sildenafil (Viagra®) | Erectile dysfunction (PDE5 inhibitor) | 1998 |
| Ruxolitinib (Jakafi®) | Myelofibrosis (JAK inhibitor) | 2011 nih.gov |
| Crizotinib (Xalkori®) | Non-small cell lung cancer (ALK/ROS1 inhibitor) | 2011 nih.govmdpi.com |
| Apixaban (Eliquis®) | Anticoagulant (Factor Xa inhibitor) | 2012 nih.gov |
| Baricitinib (Olumiant™) | Rheumatoid arthritis, COVID-19 (JAK inhibitor) | 2018 nih.gov |
| Erdafitinib (Balversa™) | Bladder cancer (FGF receptor inhibitor) | 2019 nih.gov |
| Selpercatinib (Retevmo®) | Thyroid and lung cancer (RET inhibitor) | 2020 nih.gov |
| Vericiguat (Verquvo®) | Heart failure (Guanylate cyclase stimulator) | 2021 nih.govnih.gov |
| Zavegepant | Migraine treatment | 2023 nih.gov |
Structural Features and Pharmacological Relevance of Aminopyrazole Derivatives
The introduction of an amino group onto the pyrazole ring creates aminopyrazole derivatives, a class of compounds with enhanced and often specific pharmacological profiles. nih.gov The position of the amino substituent (at the 3, 4, or 5 position) significantly influences the molecule's biological properties. nih.govresearchgate.net Aminopyrazoles are recognized as advantageous and versatile frameworks in drug discovery, capable of providing useful ligands for various enzymes and receptors. nih.govresearchgate.net
A key structural feature of the aminopyrazole core is its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. nih.govsemanticscholar.org This characteristic is particularly crucial in the design of protein kinase inhibitors, a major class of drugs for cancer therapy. nih.govmdpi.com The aminopyrazole scaffold can form a triad (B1167595) of hydrogen bonds with the hinge region residues of a kinase's ATP-binding pocket, effectively blocking its activity. nih.govsemanticscholar.org This has made the aminopyrazole moiety a powerful and versatile template in the design of kinase inhibitors. semanticscholar.org
Numerous potent kinase inhibitors have been developed based on this scaffold. semanticscholar.org For example, the 3-aminopyrazole (B16455) moiety is a core component of Tozasertib (VX-680), an inhibitor of Aurora kinases, and AT9283, a multi-targeted kinase inhibitor. semanticscholar.orgmdpi.com Similarly, 4-aminopyrazole derivatives have been developed as potent inhibitors against cyclin-dependent kinases (CDKs) and fibroblast growth factor receptors (FGFRs). nih.govnih.gov The success of these compounds in preclinical and clinical studies validates the pharmacological relevance of the aminopyrazole core in developing targeted therapies. nih.govnih.gov
Precedent for Dichlorophenyl Substitution in Bioactive Pyrazole Analogs
The substitution of a phenyl ring with one or more chlorine atoms is a common and effective strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. The presence of the 3,4-dichlorophenyl group on the pyrazole scaffold is a deliberate design choice with precedent in various bioactive molecules. Introducing chlorine atoms can influence factors such as lipophilicity, metabolic stability, and binding affinity to the target protein. nih.gov
Structure-activity relationship (SAR) studies of various compound series have demonstrated that introducing chlorine atoms onto a phenyl ring can dramatically affect biological activity. nih.gov For instance, research on pyrazole-based compounds has shown that a 3,4-dichlorophenyl derivative can be the most potent analog in a series. nih.gov In the context of kinase inhibitors, the substituted phenyl group is often designed to fit into a hydrophobic pocket within the enzyme's active site, thereby enhancing potency and selectivity. semanticscholar.org
The utility of dichlorophenyl substitution is not limited to pyrazoles. Spirooxindole derivatives incorporating a 2,4-dichlorophenyl moiety have been identified as highly active anticancer agents. researchgate.net Similarly, the synthesis of pyrazole-clubbed thiophene (B33073) derivatives has utilized 2,4-dichlorophenyl moieties to generate compounds with potential antibacterial and anti-inflammatory activities. nih.gov These examples establish a clear precedent for the use of dichlorophenyl groups to enhance the biological efficacy of heterocyclic compounds, suggesting that the 3,4-dichlorophenyl substituent in 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine is likely a critical contributor to its intended pharmacological profile.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7Cl2N3 |
|---|---|
Molecular Weight |
228.07 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C9H7Cl2N3/c10-6-2-1-5(3-7(6)11)9-8(12)4-13-14-9/h1-4H,12H2,(H,13,14) |
InChI Key |
RLRVMLZCEUZJOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=NN2)N)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 3,4 Dichlorophenyl 1h Pyrazol 4 Amine and Its Structural Analogs
Classical Approaches to Pyrazole (B372694) Ring Formation
The formation of the pyrazole ring is a cornerstone of synthesizing compounds like 3-(3,4-dichlorophenyl)-1H-pyrazol-4-amine. Classical methods have long been employed and are characterized by their reliability and versatility.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives
A widely utilized and fundamental method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dielectrophilic compound and a hydrazine derivative. nih.gov This approach, often referred to as the Knorr pyrazole synthesis, is a robust method for creating the pyrazole ring. jetir.org In the context of synthesizing 3-aryl-substituted pyrazoles, an appropriately substituted 1,3-dicarbonyl compound is reacted with hydrazine hydrate (B1144303) or a substituted hydrazine. nih.govbeilstein-journals.org
The general mechanism involves the initial reaction of one nitrogen atom of the hydrazine with one of the carbonyl groups to form an intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. nih.gov The choice of reaction conditions, such as solvent and catalyst, can influence the reaction rate and yield. While traditional methods often involve refluxing in solvents like ethanol, modern variations have explored more efficient conditions. beilstein-journals.org
For the synthesis of a 3-(3,4-dichlorophenyl) substituted pyrazole, the corresponding 1-(3,4-dichlorophenyl)-1,3-dicarbonyl compound would be a key starting material. The reaction with hydrazine hydrate would then lead to the formation of the desired pyrazole core.
Synthetic Routes via 1,3-Dicarbonyl Compounds
The versatility of the cyclocondensation reaction is heavily reliant on the accessibility of the 1,3-dicarbonyl precursors. nih.gov These precursors can be synthesized through various methods, including the Claisen condensation of an ester with a ketone. For instance, a substituted acetophenone (B1666503) can be reacted with an ester in the presence of a strong base to generate the corresponding 1,3-diketone. nih.gov
The in-situ generation of 1,3-dicarbonyl compounds, which are then immediately reacted with hydrazines in a one-pot reaction, represents an efficient approach. nih.gov This strategy avoids the isolation of potentially unstable dicarbonyl intermediates. The regioselectivity of the cyclocondensation can be a critical aspect, especially when using substituted hydrazines or unsymmetrical 1,3-dicarbonyl compounds, as it can lead to the formation of isomeric products. nih.gov
Regioselective Synthesis of 4-Aminopyrazole Scaffolds
Once the pyrazole ring is formed, the introduction of the amino group at the 4-position is a crucial step in the synthesis of the target compound. Regioselectivity is a key challenge in this process.
Strategies for Introducing the 4-Amino Group
A common strategy for the introduction of a 4-amino group on a pre-formed pyrazole ring involves a nitration-reduction sequence. mdpi.com The pyrazole core is first nitrated at the C4 position using standard nitrating agents. The resulting 4-nitropyrazole is then subjected to reduction to afford the corresponding 4-aminopyrazole. A variety of reducing agents can be employed for this transformation.
Another approach involves the direct amination of the pyrazole ring, although this can be less straightforward and may require specific activating groups on the ring. More advanced methods for the amination of primary amines using oxaziridine-derived reagents have been developed, which could potentially be adapted for the synthesis of N-substituted hydrazines as precursors to pyrazoles in a one-pot synthesis. rsc.org
Preparation from Pyrazole-4-carbonitrile Intermediates
An alternative and widely used route to 4-aminopyrazoles involves the use of pyrazole-4-carbonitrile intermediates. nih.gov These intermediates can be synthesized through various methods, including the cyclization of precursors that already contain a nitrile group. For instance, the reaction of a β-ketonitrile with hydrazine can yield a 5-aminopyrazole-4-carbonitrile, which can then be further functionalized. researchgate.netnih.gov
The Thorpe-Ziegler cyclization of appropriately substituted enaminonitriles is another powerful method for the synthesis of 4-aminopyrazole derivatives. mdpi.com In this approach, an enaminonitrile is N-alkylated, and the subsequent intramolecular cyclization involving the nitrile group leads to the formation of the 4-aminopyrazole ring system. mdpi.com This method offers a high degree of flexibility in introducing various substituents onto the pyrazole core. mdpi.com
The following table summarizes a synthetic route to 4-aminopyrazole derivatives from aryl hydrazonoacetonitriles via Thorpe-Ziegler cyclization. mdpi.com
| Entry | Starting Material (Aryl Hydrazonoacetonitrile) | Cyclizing Agent | Product (4-Aminopyrazole Derivative) | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Nitrophenyl(phenylhydrazono)acetonitrile | Chloroacetonitrile | 4-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-carbonitrile | 85 |
| 2 | (4-Chlorophenyl)hydrazono(4-nitrophenyl)acetonitrile | Chloroacetonitrile | 4-Amino-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-5-carbonitrile | 88 |
| 3 | 4-Nitrophenyl(phenylhydrazono)acetonitrile | Chloroacetone | 1-(4-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-5-yl)ethanone | 77 |
| 4 | 4-Nitrophenyl(phenylhydrazono)acetonitrile | Ethyl bromoacetate | Ethyl 4-amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-5-carboxylate | 82 |
Modern and Sustainable Synthetic Strategies
In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methodologies. jetir.org This trend has also impacted the synthesis of pyrazole derivatives, with a focus on green chemistry principles such as the use of safer solvents, catalysts, and energy-efficient reaction conditions. researchgate.netnih.gov
The use of water as a solvent, microwave-assisted synthesis, and the development of reusable catalysts are key areas of research in the green synthesis of pyrazoles. researchgate.netnih.gov For example, multicomponent reactions performed in aqueous media or under solvent-free conditions offer significant advantages in terms of reducing waste and energy consumption. nih.gov The application of green catalysts, such as ammonium (B1175870) chloride, in classical reactions like the Knorr pyrazole synthesis has been explored to minimize environmental impact. jetir.org These modern approaches aim to provide more efficient and sustainable pathways for the synthesis of functionalized pyrazoles, including this compound and its analogs.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. jocpr.com By utilizing microwave irradiation, chemical transformations can be achieved in minutes rather than hours, often with improved product yields and purity. jocpr.comssrn.com This technique employs the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. mdpi.com
The application of microwave heating is particularly effective for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.tr For instance, the synthesis of 5-aminopyrazol-4-yl ketones is accomplished rapidly and efficiently from β-ketonitriles and hydrazines under microwave irradiation. nih.gov Multicomponent reactions, which are inherently efficient, also benefit from this technology. A practical three-component method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones from 5-aminopyrazole-4-carboxylates has been developed using controlled microwave irradiation, demonstrating the protocol's short reaction times and step-economy. sunway.edu.mynih.govrsc.org
In comparative studies, microwave-assisted methods consistently outperform traditional heating. For the synthesis of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives from 5-aminopyrazoles, microwave irradiation leads to better yields and significantly shorter reaction times compared to conventional heating protocols. nih.govbeilstein-journals.org This efficiency minimizes the formation of by-products and simplifies purification processes. jocpr.com The solvent-free synthesis of pyrazolo[3,4-b]pyridines under microwave conditions further highlights the green credentials of this methodology, yielding products in high yields without the need for a reaction medium. beilstein-journals.org
Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of Pyrazole Analogs
| Product | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-ones | Microwave (Three-Component) | 15-30 min | 60-85% | sunway.edu.my |
| Pyrazolo[1,5-a]pyrimidines | Microwave | Short | High | beilstein-journals.org |
| Pyrazolo[1,5-a]pyrimidines | Conventional Heating | Longer | Lower | beilstein-journals.org |
| 1-(3-chlorophenyl)-3,5-diaryl–pyrazoles | Microwave | 3 min | Higher | tsijournals.com |
| 1-(3-chlorophenyl)-3,5-diaryl–pyrazoles | Conventional Heating | 6 hours | Lower | tsijournals.com |
Ultrasound-Mediated Synthetic Transformations
Ultrasound-mediated synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to accelerate chemical reactions. This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyrazoles. nih.gov The process involves the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates. researchgate.net
A highly efficient and regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, a close structural analog of the target compound, has been demonstrated using ultrasound irradiation. nih.gov This method achieves the desired products in reaction times as short as 10-12 minutes. nih.gov Similarly, the synthesis of 5-amino-3-phenylpyrazoles from α-oxoketene O,N-acetals is effectively carried out under sonication conditions. nih.gov
Ultrasound has proven to be a valuable green chemistry tool, often allowing reactions to be conducted in environmentally benign solvents like water. nih.gov For example, a three-component reaction of dimedone, 1H-pyrazol-5-amines, and isatins proceeds efficiently in water under ultrasonic irradiation to yield complex spiro-compounds. nih.gov Comparative studies have shown that for certain reactions, such as the formation of pyrazolo[1,5-a]pyrimidines, ultrasound is as efficient as microwave irradiation, providing better yields and shorter reaction times than conventional heating. nih.govbeilstein-journals.org
Table 2: Efficacy of Ultrasound in the Synthesis of Dichlorophenyl Pyrazole Analogs
| Product | Method | Reaction Time | Yield | Key Advantage | Reference |
|---|---|---|---|---|---|
| Ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates | Ultrasound | 10-12 min | Not specified | Significant time reduction | nih.gov |
| Pyrazolo[1,5-a]pyrimidines | Ultrasound | Short | High | Comparable to microwave, better than conventional | beilstein-journals.org |
| 3-(5-amino-1H-pyrazol-4-yl)-3-(...)-indolin-2-ones | Ultrasound (in water) | Not specified | Excellent | Use of water as a green solvent | nih.gov |
Mechanochemical Synthesis Protocols
Mechanochemistry, particularly ball milling, offers a solvent-free or low-solvent approach to chemical synthesis, where mechanical energy is used to induce reactions. mdpi.com This technique is recognized as an economical and environmentally friendly method in organic synthesis. mdpi.comnih.gov By avoiding bulk solvents, mechanochemical protocols reduce waste and simplify product workup.
The synthesis of pyrazole derivatives is well-suited to mechanochemical methods. A high-yield, one-pot synthesis of 5-amino-2,3-dihydro-1H-pyrazole derivatives has been developed using ball milling under catalyst-free and solvent-free conditions. researchgate.net This demonstrates the potential for creating the core aminopyrazole structure in a highly sustainable manner. Furthermore, the synthesis of dihydropyrano[2,3-c]pyrazoles via ball milling proceeds in very short reaction times (5-20 minutes) at room temperature with high efficiency. nih.gov These protocols highlight the advantages of mechanochemistry in reducing energy consumption and reaction times compared to traditional solution-based methods. nih.gov
Table 3: Mechanochemical Synthesis of Pyrazole Analogs
| Product | Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|
| 5-Amino-2,3-dihydro-1H-pyrazole derivatives | Ball Milling | Solvent-free, Catalyst-free | Not specified | High | researchgate.net |
| Dihydropyrano[2,3-c]pyrazole derivatives | Ball Milling | Solvent-free, Room Temp | 5-20 min | High | nih.gov |
Applications of Flow Chemistry in Pyrazole Synthesis
Flow chemistry has revolutionized the synthesis of nitrogen-containing heterocycles by offering enhanced control over reaction parameters, improved safety, and superior scalability compared to traditional batch methods. scilit.commdpi.com In a continuous flow setup, reagents are pumped through a reactor where they mix and react, allowing for precise control over temperature, pressure, and residence time. galchimia.com
Continuous-flow systems can also be integrated with other technologies, such as microwave heating, to further enhance reaction efficiency. africacommons.net The synthesis of 3,5-disubstituted pyrazoles has been achieved via a sequential alkyne homocoupling and hydroamination process in a flow reactor, providing direct access to valuable pyrazoles from simple starting materials without intermediate isolation. rsc.org This level of process intensification leads to cleaner reactions, better reproducibility, and is amenable to scaling up for industrial production. mdpi.comgalchimia.com
Table 4: Advantages of Flow Chemistry in Pyrazole Synthesis
| Advantage | Description | Reference |
|---|---|---|
| Enhanced Safety | In situ generation and consumption of hazardous intermediates (e.g., hydrazines), minimizing risk. | nih.gov |
| Precise Control | Superior control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity and yield. | scilit.commdpi.com |
| Scalability | Processes can be scaled up by running the system for longer periods, avoiding the challenges of scaling batch reactors. | galchimia.com |
| Process Intensification | Telescoping multiple reaction steps into a single continuous operation without isolating intermediates. | nih.govrsc.org |
Green Chemistry Principles in Synthesis Design
The design of synthetic routes for compounds like this compound increasingly incorporates the principles of green chemistry to minimize environmental impact and enhance safety. mdpi.com The modern synthetic methodologies discussed previously align well with these principles.
Energy Efficiency and Waste Prevention : Microwave-assisted synthesis and sonochemistry (Principle #6) significantly reduce reaction times, thereby lowering energy consumption compared to prolonged conventional heating. nih.gov Mechanochemical methods, often performed at room temperature, are highly energy-efficient and prevent pollution by minimizing or eliminating solvent use (Principle #1). nih.govnih.gov
Safer Solvents and Inherently Safer Chemistry : Mechanochemical synthesis via ball milling is a prime example of using safer auxiliaries (Principle #5) by often proceeding without any solvent. researchgate.net Flow chemistry contributes to inherently safer processes (Principle #12) by using small reactor volumes and enabling the in-situ use of hazardous reagents, which avoids their storage and handling in large quantities. nih.gov The use of water as a solvent in ultrasound-mediated reactions is another example of applying Principle #5. nih.gov
Atom Economy and Catalysis : Multicomponent reactions, often facilitated by microwave or ultrasound, are designed for high atom economy (Principle #2) by incorporating most of the atoms from the starting materials into the final product. ssrn.com Flow chemistry systems can facilitate the integration of analysis units, which allows for rapid optimization and better process control, aligning with the goal of real-time analysis for pollution prevention (Principle #11). galchimia.com
These approaches collectively represent a shift towards more sustainable and responsible chemical manufacturing, providing efficient and environmentally benign pathways to valuable pyrazole compounds.
Table 5: Alignment of Synthetic Methods with Green Chemistry Principles
| Synthetic Method | Key Green Chemistry Principles Exemplified |
|---|---|
| Microwave-Assisted Synthesis | #6 (Design for Energy Efficiency), #1 (Prevention) |
| Ultrasound-Mediated Synthesis | #6 (Design for Energy Efficiency), #5 (Safer Solvents - e.g., water) |
| Mechanochemical Synthesis | #5 (Safer Solvents and Auxiliaries - solvent-free), #2 (Atom Economy), #6 (Energy Efficiency) |
| Flow Chemistry | #12 (Inherently Safer Chemistry), #6 (Energy Efficiency), #11 (Real-time analysis for Pollution Prevention) |
Elucidation of Molecular Mechanisms of Action and Target Identification
Direct Molecular Target Engagement
The pyrazole (B372694) scaffold is recognized as a privileged structure in the development of kinase inhibitors. nih.gov These compounds typically function by competing with adenosine (B11128) triphosphate (ATP) for binding within the catalytic site of kinases. The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core, for instance, is a known pharmacophore for targeting kinases. mdpi.com
Molecular docking studies of various pyrazole-based inhibitors have provided insights into their binding modes. For example, in the ATP binding site of Akt1, the pyrazole ring's non-methylated nitrogen can act as a hydrogen bond acceptor from the backbone NH of Ala230, while an amide hydrogen can donate a hydrogen bond to Asp292. nih.gov The dichlorophenyl ring often occupies a lipophilic pocket, forming hydrophobic interactions with residues such as Phe161 and Leu181. nih.gov Similarly, in Cyclin-Dependent Kinase 1 (CDK1), the pyrazole ring can interact with Asp86 and Leu135. nih.gov The solid-state structure of a 1H-Pyrazolo[3,4-b]pyridine inhibitor bound to CDK2 shows it residing in the ATP purine (B94841) binding site and forming crucial hydrogen-bonding interactions with Leu83 on the protein backbone. nih.gov This competitive binding at the ATP site effectively blocks the kinase's phosphotransferase activity, thereby inhibiting downstream signaling.
Table 1: Examples of Pyrazole-Kinase Interactions
| Kinase Target | Interacting Residues | Type of Interaction |
|---|---|---|
| Akt1 | Ala230, Asp292, Phe161, Leu181 | Hydrogen bonds, Hydrophobic interactions |
| IKKβ | Glu97, Cys99 | Interaction with gatekeeper residue |
| CDK1 | Asp86, Leu135 | Ring interaction |
Beyond kinases, pyrazole derivatives have been shown to interact with G-protein coupled receptors (GPCRs). For instance, a novel pyrazole-based small molecule was identified as an agonist for the apelin receptor, with a binding affinity (Ki) of 5.2 µM. duke.edu Structural modifications to this core pyrazole structure led to the development of more potent agonists. duke.edu
In other studies, pyrazol-4-yl-pyridine compounds have been investigated as positive allosteric modulators (PAMs) of the human M4 muscarinic acetylcholine (B1216132) receptor. nih.gov Radioligand binding assays demonstrated that these compounds could induce a significant leftward shift in the affinity of the endogenous ligand, acetylcholine (ACh), for the receptor. nih.gov This suggests that pyrazole-containing molecules can bind to allosteric sites on receptors, thereby modulating the binding and signaling of the primary ligand without directly competing with it. nih.gov
The molecular targets of pyrazole derivatives are not limited to enzymes and receptors. Some pyrazole-based compounds have been found to interact with fundamental cellular structures like DNA and tubulin. For instance, a novel pyrazole derivative, PTA-1, was identified as a potent anticancer agent that functions through the inhibition of tubulin polymerization. nih.gov Tubulin is a critical protein for microtubule formation, and its disruption can lead to cell cycle arrest and apoptosis. nih.gov
Furthermore, a compound featuring a 3-(3,4-Dichlorophenyl)-1H-pyrazol-1-yl moiety has been shown to induce DNA inhibition, leading to cell cycle arrest in the S phase of replication in PC-3 prostate cancer cells. ijmphs.com While the direct binding mechanism to DNA was not fully elucidated, this finding suggests that certain pyrazole derivatives can interfere with DNA replication. It has also been observed that microtubule-targeting agents can disrupt the intracellular trafficking of DNA repair proteins, which could potentiate the effects of DNA-damaging agents. nih.gov
Downstream Signaling Pathway Perturbations
By engaging with direct molecular targets, 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine and its analogs can trigger a cascade of downstream effects, significantly altering cellular signaling pathways that govern cell fate.
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. uni.lunih.gov The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), p38 kinases, and c-Jun N-terminal kinases (JNKs). uni.lunih.gov
Recent research has identified novel 1,3,5-trisubstituted-1H-pyrazole derivatives, including a compound with a 3-(3,4-Dichlorophenyl) group, as potential inhibitors of both ERK and Receptor-Interacting Protein Kinase 3 (RIPK3). ijmphs.com Docking studies revealed that these compounds could interact with vital amino acids within the active pockets of ERK2 and RIPK3 kinases. ijmphs.com The activation of the MAPK pathway is a frequent event in human cancers, often driven by mutations in genes like BRAF and RAS. nih.gov Therefore, inhibitors of this pathway, such as pyrazole derivatives, are of significant interest. Aminopyrazoles have been identified as advantageous frameworks for developing ligands for enzymes like p38MAPK. mdpi.com
Table 2: MAPK Pathway Kinases and Their Roles
| Kinase | Upstream Activator | Key Downstream Effects |
|---|---|---|
| ERK | MEK1/2 | Regulation of mitosis and meiosis |
| p38 | MKK3/4/6 | Inflammatory responses |
The Retinoblastoma protein (pRB) is a tumor suppressor that plays a pivotal role in regulating the cell cycle at the G1/S transition. nih.govnih.gov The activity of pRB is tightly controlled by its phosphorylation state, which is mediated by cyclin-dependent kinases (CDKs). nih.gov In its hypophosphorylated state, pRB binds to E2F transcription factors, repressing the expression of genes required for S-phase entry. nih.gov Phosphorylation of pRB by G1 cyclin-Cdk complexes leads to the release of E2F, allowing cell cycle progression. nih.gov
Pyrazole-based compounds have been developed as potent inhibitors of CDKs. nih.govmdpi.com For example, a new chemotype of CDK2 inhibitors based on a N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold has been discovered. mdpi.comnih.gov Mechanistic studies in ovarian cancer cells revealed that a lead compound from this series reduced the phosphorylation of retinoblastoma at the Thr821 site. mdpi.com By inhibiting CDKs, these pyrazole derivatives can prevent the hyperphosphorylation of pRB, thereby maintaining it in its active, growth-suppressive state and leading to cell cycle arrest. mdpi.com
No Research Data Available on the Effect of this compound on Phospholipase C-gamma 2 (PLCγ2) Levels
A thorough review of scientific literature and research databases reveals no available studies on the direct impact of the chemical compound this compound on the levels or activity of Phospholipase C-gamma 2 (PLCγ2).
Consequently, the elucidation of molecular mechanisms of action and target identification specifically concerning the reduction of PLCγ2 levels by this compound cannot be detailed at this time. The scientific community has not published research that investigates this specific interaction.
Further empirical studies would be necessary to determine if this compound has any modulatory effect on PLCγ2 and to subsequently characterize the mechanism of such an interaction.
Structure Activity Relationship Sar and Rational Drug Design Principles
Influence of the 3-(3,4-Dichlorophenyl) Substituent on Biological Activity
The presence and positioning of the dichlorophenyl ring at the 3-position of the pyrazole (B372694) core are critical determinants of the compound's biological activity. The 3,4-dichloro substitution pattern, in particular, has been shown to be advantageous in various series of pyrazole-based inhibitors. Halogen atoms, such as chlorine, can significantly impact a molecule's properties by influencing its lipophilicity, electronic character, and metabolic stability.
Research on related pyrazole derivatives has demonstrated that the introduction of chlorine atoms on the phenyl ring can dramatically affect biological activity. In some instances, a 3,4-dichlorophenyl derivative has been identified as the most potent analog within a synthesized series. This suggests that the specific electronic and steric effects of this substitution pattern are favorable for binding to certain biological targets, such as protein kinases.
| Phenyl Ring Substitution | Relative Biological Activity | Reference Compound Series |
| Unsubstituted Phenyl | Baseline | Pyrazole Derivatives |
| 4-Chlorophenyl | Increased | Pyrazole-based inhibitors |
| 2,4-Dichlorophenyl | Potent | DPP-IV Inhibitors researchgate.net |
| 3,4-Dichlorophenyl | Often Highly Potent | General Pyrazole Analogs |
| 4-Methoxyphenyl | Variable | Pyrazoline Derivatives nih.gov |
This table illustrates the general trend of how phenyl ring substitutions can influence the activity of pyrazole-based compounds, based on findings from various related studies.
Contribution of the 1H-Pyrazole Ring Modifications
The 1H-pyrazole ring serves as a central scaffold, providing a rigid framework that correctly orients the key interacting moieties—the dichlorophenyl ring and the amino group. Modifications to this heterocyclic core, particularly at the N1 position, can significantly alter the compound's pharmacological properties.
N-alkylation of the pyrazole ring is a common strategy to explore the chemical space around the core scaffold. The introduction of alkyl or aryl groups at the N1 position can influence the molecule's solubility, metabolic stability, and binding affinity. For instance, in some kinase inhibitor series, the pyrazole moiety is critical for providing a hydrogen bond with the hinge region of the kinase. semanticscholar.org N-substitution can modulate the strength of this interaction or introduce new interactions with the target protein, potentially enhancing potency and selectivity.
Furthermore, the pyrazole ring can act as a bioisostere for other chemical groups, such as amides or phenols, offering advantages in terms of metabolic stability and pharmacokinetic profiles. semanticscholar.orgmdpi.com The specific electronic properties and hydrogen bonding capabilities of the pyrazole ring are key to its success as a pharmacophore in numerous approved drugs. nih.gov
Significance of the 4-Amino Group in Potency and Selectivity
The 4-amino group is a crucial functional group that often plays a pivotal role in the biological activity of pyrazole-based inhibitors, particularly those targeting protein kinases. This amino group can act as a key hydrogen bond donor, forming critical interactions with amino acid residues in the ATP-binding pocket of kinases. nih.gov
In many kinase inhibitors with a 4-aminopyrazole scaffold, the amino group forms one or more hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-lobes of the enzyme. This interaction is often essential for anchoring the inhibitor in the active site and achieving high potency.
Modification of the 4-amino group, for example, through acylation or alkylation, can have a profound impact on the compound's activity and selectivity profile. Such modifications can alter the hydrogen bonding capacity and introduce new steric or electronic interactions, which can be exploited to fine-tune the inhibitor's properties for a specific target. The development of 4-amino-(1H)-pyrazole derivatives as JAKs inhibitors highlights the importance of this moiety in achieving potent and selective kinase inhibition. nih.gov
Systematic Analysis of Substituent Effects on Pharmacological Profiles
A systematic analysis of substituent effects is a cornerstone of rational drug design. For 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine, this involves independently and collectively modifying the substituents on the phenyl ring, the pyrazole core, and the amino group to build a comprehensive SAR profile.
Studies on analogous series have shown that even subtle changes in substitution can lead to significant differences in biological activity. For example, the position of halogen atoms on the phenyl ring can dramatically alter potency. Research on certain picolinic acid herbicides with a 5-aryl-substituted-1-pyrazolyl moiety revealed that substitutions at the 2 and 4 positions of the phenyl ring resulted in superior inhibitory activity compared to substitutions at the 3 position. mdpi.com This highlights the sensitivity of biological targets to the precise spatial arrangement of substituents.
Similarly, introducing different alkyl or functional groups at the N1 position of the pyrazole or on the 4-amino group can modulate a range of properties, including target affinity, selectivity against related proteins, cell permeability, and metabolic stability. A systematic approach allows medicinal chemists to identify the optimal combination of substituents to achieve the desired pharmacological profile.
| Moiety | Position of Variation | Example Substituents | Potential Impact |
| Phenyl Ring | 2, 3, 4, 5, 6 | F, Cl, Br, Me, OMe | Potency, Selectivity, Lipophilicity |
| Pyrazole Ring | N1 | H, Alkyl, Aryl | Solubility, Metabolic Stability, H-bonding |
| Amino Group | N4 | H, Acyl, Alkyl | Potency, Selectivity, H-bonding |
This interactive table outlines potential points of modification on the this compound scaffold and the likely impact of such changes on its pharmacological properties.
Application of Bioisosteric Replacement Strategies
The pyrazole ring itself is often considered a bioisostere of an amide or other aromatic rings, offering improved metabolic stability. semanticscholar.org In some cases, pyrazoles have been successfully used as non-classical bioisosteres for amides in enzyme inhibitors. nih.gov
The 3,4-dichlorophenyl moiety can also be subject to bioisosteric replacement. For instance, replacing it with other halogenated phenyl rings (e.g., 4-chlorophenyl, 2,4-dichlorophenyl) or with different aromatic or heteroaromatic rings (e.g., thiophene) can lead to compounds with altered potency, selectivity, or pharmacokinetic profiles. A notable example is the bioisosteric replacement of the pyrazole 5-aryl moiety in a cannabinoid-1 receptor antagonist, where replacing a 4-chlorophenyl group with a 2-thienyl group appended with an alkynyl unit led to a novel class of potent antagonists. nih.gov
The 4-amino group can also be replaced with other hydrogen bond donors, such as a hydroxyl group, or incorporated into a larger heterocyclic system that maintains the key hydrogen bonding interactions.
Computational and Theoretical Chemistry in the Study of 3 3,4 Dichlorophenyl 1h Pyrazol 4 Amine
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the study of 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine and its analogs, QSAR is instrumental in understanding how variations in the molecular structure affect its therapeutic potential.
Development of Predictive Models for Biological Activity
The development of predictive QSAR models for pyrazole (B372694) derivatives, including compounds structurally related to this compound, is a key step in rational drug design. These models are constructed using a dataset of molecules with known biological activities, which are then correlated with calculated molecular descriptors.
The process typically involves:
Data Set Selection: A series of pyrazole analogs with a range of biological activities (e.g., anticancer, anti-inflammatory) is compiled. nih.govnih.gov
Descriptor Calculation: A wide array of molecular descriptors, including electronic, steric, and hydrophobic properties, are calculated for each molecule in the dataset. nih.gov
Model Building: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and more advanced machine learning algorithms like Artificial Neural Networks (ANN) are employed to create the QSAR equation. researchgate.net
Model Validation: The predictive power of the model is rigorously assessed using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and applicability to new, untested compounds. researchgate.net
For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully used to guide the design of new pyrazole derivatives with enhanced anticancer activity. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. researchgate.net
A hypothetical QSAR model for a series of pyrazole derivatives might take the form of the following equation:
pIC50 = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptorn)
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of biological activity), and c represents the coefficients for each descriptor.
Correlation of Physico-Chemical Descriptors with Activity (e.g., lipophilicity, hydrogen bond acceptor strength, steric parameters)
The core of QSAR lies in identifying the key physico-chemical descriptors that govern the biological activity of a compound. For pyrazole derivatives, several types of descriptors have been shown to be important. researchgate.net
Lipophilicity: Often represented by LogP, this descriptor is crucial for a drug's ability to cross cell membranes. For pyrazole-based compounds, an optimal level of lipophilicity is often required for good activity.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as atomic charges, can describe a molecule's reactivity and its ability to engage in electronic interactions with a biological target.
Steric Parameters: Molar refractivity (MR) and other steric descriptors relate to the size and shape of the molecule, which are critical for fitting into a receptor's binding site. For instance, the bulk of the 3,4-dichlorophenyl group in the target compound would be a significant steric feature.
Topological Descriptors: These numerical indices describe the connectivity of atoms within a molecule and have been successfully used to predict the biological activity of pyrazolo[3,4-b]quinolinyl acetamide (B32628) derivatives. researchgate.net
Hydrogen Bonding: The number of hydrogen bond donors and acceptors is a critical factor in drug-receptor interactions. The amine and pyrazole nitrogen atoms in this compound are potential hydrogen bond donors and acceptors.
The following interactive table illustrates some common physico-chemical descriptors and their potential influence on the biological activity of pyrazole derivatives.
| Descriptor Category | Specific Descriptor | Potential Influence on Biological Activity |
| Lipophilicity | LogP (Octanol-water partition coefficient) | Affects membrane permeability and solubility. |
| Electronic | Dipole Moment | Influences long-range interactions with the target protein. |
| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. | |
| Steric | Molar Refractivity (MR) | Reflects the volume of the molecule and its polarizability, impacting binding site fit. |
| Molecular Weight | Influences overall size and can affect diffusion and transport properties. | |
| Topological | Wiener Index | Describes molecular branching and can correlate with various biological activities. |
| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with amino acid residues in the target protein's active site. |
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exhibit a specific biological activity. nih.gov For this compound, a pharmacophore model would define the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for its interaction with a biological target.
The development of a pharmacophore model for pyrazole derivatives typically involves:
Training Set Selection: A group of active molecules with a common mechanism of action is chosen.
Feature Identification: Common chemical features among the active molecules are identified. These can include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (HY), aromatic rings (AR), and positive/negative ionizable centers.
Hypothesis Generation: A number of potential pharmacophore models (hypotheses) are generated, each representing a different spatial arrangement of the identified features.
Model Validation: The generated models are evaluated for their ability to distinguish between active and inactive compounds. A statistically robust model will be selected for further use. nih.gov
For example, a pharmacophore model developed for a series of pyrazole-based inhibitors might consist of one hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups. nih.gov Such a model can then be used to design new molecules that fit the pharmacophoric requirements, with the goal of improving potency and selectivity. nih.gov
Virtual Screening Techniques for Analog Discovery
Virtual screening is a computational method used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. chemmethod.comchemmethod.com This technique can be used to discover novel analogs of this compound with potentially improved properties.
There are two main approaches to virtual screening:
Ligand-Based Virtual Screening (LBVS): This method uses the knowledge of active molecules, such as a pharmacophore model or a 2D similarity search, to identify other compounds in a database with similar properties. acs.org For instance, the pharmacophore model described in the previous section could be used as a 3D query to screen a database for molecules that match the required features.
Structure-Based Virtual Screening (SBVS): When the 3D structure of the biological target is known, SBVS can be employed. This involves docking a library of compounds into the binding site of the target protein and scoring their potential binding affinity. nih.gov This approach allows for the identification of compounds with diverse chemical scaffolds that are complementary in shape and chemical properties to the target's active site.
A typical virtual screening workflow for discovering analogs of this compound might involve:
Building a pharmacophore model based on the compound and its known active analogs. nih.gov
Using this model to screen a large chemical database (e.g., ZINC, ASINEX). nih.gov
The resulting "hit" compounds are then subjected to molecular docking studies to predict their binding mode and affinity to the target protein. nih.gov
The most promising candidates are then prioritized for chemical synthesis and biological testing.
This multi-step approach helps to reduce the number of compounds that need to be synthesized and tested, making the drug discovery process more efficient and cost-effective. chemmethod.com
Future Directions and Translational Research Potential
Advanced Synthetic Methodologies for Library Generation
The generation of large and diverse chemical libraries is fundamental to identifying novel drug candidates with improved properties. Future efforts will likely move beyond traditional synthetic methods towards more efficient and advanced technologies.
Combinatorial and High-Throughput Synthesis: Methodologies like parallel liquid-phase synthesis and solid-phase synthesis schemes are expected to be adapted for the rapid generation of extensive pyrazol-4-amine libraries. acs.orgmdpi.com These techniques allow for the systematic modification of the core structure, including substitutions on the pyrazole (B372694) ring and the dichlorophenyl moiety, enabling the exploration of a vast chemical space to identify structure-activity relationships (SAR).
Flow Chemistry: Continuous flow synthesis represents a significant advancement for producing pyrazole derivatives safely and efficiently. nih.govmdpi.com This technology allows for the safe handling of potentially hazardous reagents and intermediates at elevated temperatures and pressures, often telescoping multiple reaction steps into a single, continuous process. nih.gov Adopting an assembly-line approach in flow chemistry could enable the modular and rapid construction of highly substituted and diverse 3-(3,4-Dichlorophenyl)-1H-pyrazol-4-amine analogs. nih.gov
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains portions of all starting materials. These reactions, often aligned with the principles of green chemistry, are well-suited for creating libraries of complex heterocyclic compounds like pyrazoles and could be further optimized for this specific scaffold. dntb.gov.uaarkat-usa.org
| Synthetic Methodology | Advantages for Library Generation | Representative Application (General Pyrazoles) |
| Solid-Phase Synthesis | Simplifies work-up and purification; enables split-and-mix combinatorial approaches. mdpi.com | Generation of a 11,760-member pyrazole library. mdpi.com |
| Continuous Flow Chemistry | Enhanced safety, scalability, and speed; allows for telescoping of reaction steps. nih.govmdpi.com | Rapid, modular synthesis of fluorinated pyrazoles and subsequent modifications. nih.gov |
| Parallel Liquid-Phase Synthesis | Suitable for a wide range of reactions on a relatively large scale for library production. acs.orgarkat-usa.org | Synthesis of a 395-member library of substituted aminopyrazoles. acs.org |
Design and Synthesis of Highly Selective and Potent Analogs
The primary challenge in developing kinase inhibitors and other targeted therapies is achieving high potency for the intended target while maintaining selectivity over closely related proteins to minimize off-target effects.
Structure-activity relationship (SAR) studies are crucial for optimizing the aminopyrazole scaffold. For instance, in the development of JNK3 inhibitors, modifications to the amide group and substitutions on the pyrazole ring were systematically explored to enhance potency and isoform selectivity. acs.org A similar strategy can be applied to this compound. The dichlorophenyl group is known to form important interactions within the hydrophobic pockets of kinase active sites, and further modifications could fine-tune these interactions. nih.gov
Future design strategies will increasingly rely on:
Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography and computational modeling to visualize how analogs bind to their target protein. acs.org This allows for the rational design of modifications that enhance binding affinity and selectivity. For example, solving the crystal structure of a lead compound bound to its target kinase can reveal key interactions and guide the design of new analogs with improved properties. acs.org
Covalent Inhibition: Designing analogs that can form a covalent bond with a non-catalytic cysteine residue near the active site of the target kinase. This can lead to increased potency and duration of action. Research into 4-amino-1H-pyrazoles has already led to the identification of potent, covalent inhibitors of CDK14, a member of an understudied kinase family implicated in cancer. nih.gov
| Compound Class | Target Kinase | Key SAR Finding |
| Aminopyrazole Derivatives | JNK3 | N-isopropyl substitution on a pyrazole amide improved isoform selectivity. acs.org |
| 4-Amino-1H-pyrazoles | CDK14 | Identification of a potent, covalent inhibitor with a biased selectivity profile. nih.gov |
| Pyrazole Derivatives | PI3Kα | Replacing the central pyrazole with a 1,3,4-triazole ring improved kinase selectivity. nih.gov |
Exploration of Novel Therapeutic Indications for Pyrazol-4-amine Derivatives
The pyrazole scaffold is a versatile building block for compounds with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. nih.gov While many pyrazole-based drugs target protein kinases, future research should explore novel therapeutic applications for derivatives of this compound.
Potential new therapeutic areas include:
Neurodegenerative Diseases: Compounds with a pyrazoline structure have been investigated as inhibitors of monoamine oxidase (MAO) and acetylcholinesterase (AChE), enzymes implicated in Parkinson's and Alzheimer's disease, respectively. nih.govacs.org Given the structural similarities, pyrazol-4-amine derivatives could be screened for activity against these and other neurological targets.
Targeting Understudied Kinases: Many of the over 500 kinases in the human kinome remain understudied. New derivatives could be screened against broad kinase panels to identify novel targets. For example, a recent patent described (1H-pyrazol-4-ylamino)pyrimidine derivatives as inhibitors of Wee1 kinase, a crucial regulator of the G2-M cell cycle checkpoint, for the treatment of cancers like medulloblastoma. acs.org
Anti-inflammatory and Autoimmune Diseases: Given the role of kinases like p38 MAPK and Bruton's Tyrosine Kinase (BTK) in inflammatory signaling, novel aminopyrazole derivatives could be developed as potent and selective anti-inflammatory agents. mdpi.com
Integration of Systems Biology and Omics Data in Mechanistic Studies
To fully understand the therapeutic potential and possible liabilities of new compounds, a systems-level understanding of their mechanism of action is essential. Integrating high-throughput "omics" technologies with computational systems biology provides a powerful approach to achieve this. nih.gov
Chemical Proteomics: Techniques using multiplexed kinase inhibitor beads can identify the direct targets of a compound from the entire cellular proteome. acs.org This unbiased approach can confirm intended targets and reveal unexpected off-targets, providing a comprehensive selectivity profile.
Transcriptomics and Phosphoproteomics: Analyzing changes in gene expression (transcriptomics) and protein phosphorylation (phosphoproteomics) after treating cells with a compound can reveal its impact on cellular signaling networks. acs.orgnih.gov This can elucidate the downstream pathways affected by the drug, explain its phenotypic effects, and identify potential biomarkers of response or resistance. nih.govnih.gov Recent studies have shown that proteomic and transcriptomic data are often more predictive of drug sensitivity in cancer cell lines than genomic data alone. nih.gov
These integrated approaches can create detailed "pathway signatures" for a drug, helping to predict both its therapeutic efficacy and potential side effects before advancing to later-stage preclinical and clinical studies. nih.gov
Development of Advanced In Vitro and In Vivo Preclinical Models
The translation of promising compounds from the laboratory to the clinic often fails due to the poor predictive power of traditional preclinical models. The future of preclinical testing for this compound derivatives will rely on more sophisticated and clinically relevant models.
3D Cell Cultures and Organoids: Three-dimensional models such as spheroids and organoids better mimic the complex microenvironment of human tissues compared to traditional 2D cell cultures. sciltp.comnih.gov Patient-derived organoids (PDOs), in particular, can be generated from a patient's tumor tissue, allowing for the testing of drug sensitivity in a personalized manner. nih.gov These models are increasingly used for anti-cancer drug screening and toxicity evaluations. manchester.ac.uk
Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. nih.gov These models have been shown to retain the genomic characteristics, tumor architecture, and drug responsiveness of the original patient tumor, making them a powerful tool for predicting clinical efficacy and studying mechanisms of drug resistance. nih.govoaepublish.com The use of PDX models in "co-clinical trials" can guide personalized therapy by testing various drugs on a patient's "avatar" mouse. oaepublish.com
These advanced models provide a more accurate assessment of a drug's potential efficacy and toxicity, increasing the likelihood of success in human clinical trials. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(3,4-dichlorophenyl)-1H-pyrazol-4-amine, and how can yield and purity be improved?
- Methodology :
- Condensation and Cyclization : Adapt protocols from pyrazole-amine syntheses, such as refluxing intermediates with amines in ethanol or methanol . For example, copper-catalyzed coupling reactions (e.g., using cesium carbonate and Cu(I) catalysts) can enhance regioselectivity and reduce by-products .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane (0–100%) to isolate the compound, as demonstrated in similar pyrazole-amine syntheses .
- Yield Optimization : Adjust stoichiometric ratios (e.g., 1:1.2 molar ratio of precursor to amine) and reaction times (e.g., 48 hours at 35°C) to improve efficiency .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology :
- ¹H and ¹³C NMR Analysis : Compare chemical shifts (δ) of aromatic protons (e.g., δ 7.2–8.1 ppm for dichlorophenyl groups) and pyrazole protons (δ 6.5–7.0 ppm) to confirm regiochemistry .
- Coupling Constants : Use -values (e.g., for para-substituted chlorines) to distinguish between ortho/meta/para substituents .
- Deuteration Studies : Perform deuterated solvent swaps (e.g., DMSO-d6 vs. CDCl3) to identify exchangeable NH protons in the pyrazole ring .
Q. What solvent systems are suitable for solubility and stability studies of this compound?
- Methodology :
- Solubility Screening : Test polar aprotic solvents (DMSO, DMF) for dissolution and aqueous buffers (pH 4–8) for stability. Avoid prolonged exposure to acidic conditions to prevent decomposition .
- Stability Assays : Use HPLC to monitor degradation under UV light or elevated temperatures (e.g., 40°C for 72 hours) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to calculate electron density maps and identify nucleophilic sites (e.g., pyrazole C4-amino group) .
- Transition State Analysis : Simulate reaction pathways with substituent effects (e.g., electron-withdrawing Cl groups) to predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in reported bioactivity data for pyrazole-amine derivatives?
- Methodology :
- Meta-Analysis : Compare IC50 values across studies, controlling for assay conditions (e.g., cell line variability, incubation time) .
- Structural Analogues : Synthesize and test derivatives with modified substituents (e.g., replacing Cl with F or methoxy groups) to isolate electronic vs. steric effects .
Q. How do crystallographic studies inform the solid-state properties of this compound?
- Methodology :
- Single-Crystal X-ray Diffraction : Determine unit cell parameters (e.g., triclinic symmetry, , ) to analyze packing efficiency and hydrogen-bonding networks .
- Thermal Analysis : Correlate melting points (e.g., 104–107°C) with crystallinity using DSC .
Q. What mechanistic insights explain the compound’s selectivity in kinase inhibition assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
